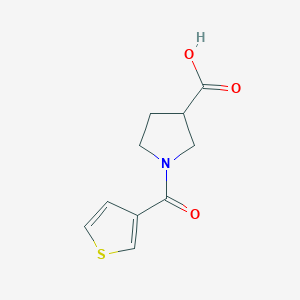

1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid

CAS No.: 1343049-02-4

Cat. No.: VC3078026

Molecular Formula: C10H11NO3S

Molecular Weight: 225.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1343049-02-4 |

|---|---|

| Molecular Formula | C10H11NO3S |

| Molecular Weight | 225.27 g/mol |

| IUPAC Name | 1-(thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H11NO3S/c12-9(8-2-4-15-6-8)11-3-1-7(5-11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14) |

| Standard InChI Key | FLJFFXUWJOAYIB-UHFFFAOYSA-N |

| SMILES | C1CN(CC1C(=O)O)C(=O)C2=CSC=C2 |

| Canonical SMILES | C1CN(CC1C(=O)O)C(=O)C2=CSC=C2 |

Introduction

Chemical Structure and Identification

Molecular Composition and Structural Features

1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that contains a thiophene ring connected to a pyrrolidine moiety through a carbonyl linkage. The compound features a carboxylic acid group at the 3-position of the pyrrolidine ring. This structure places it in the family of thiophene-carbonyl derivatives, which have garnered attention in medicinal chemistry for their diverse biological activities. The molecule combines the electronic properties of the aromatic thiophene ring with the conformational flexibility of the pyrrolidine ring, creating a unique chemical entity with potential for biological interactions.

Similar compounds like 1-(5-Methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid have a molecular formula of C11H13NO3S and a molecular weight of 239.29 g/mol . By comparison, our target compound would have a molecular formula of C10H11NO3S, differing only in the absence of the methyl group and the position of the carbonyl linkage on the thiophene ring.

Comparative Analysis with Analogous Compounds

The compound bears structural similarity to 1-(5-Methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid, which has been documented in chemical databases . The key differences lie in:

-

Substitution position on the thiophene ring (3-position vs 2-position)

-

Absence of a methyl group on the thiophene ring

Other related compounds include 2-(1-(thiophene-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, which features a thiophene-2-carbonyl group connected to an azetidin ring rather than a pyrrolidine ring . These structural analogs provide insight into the potential chemical behavior and applications of our target compound.

Physical and Chemical Properties

Theoretical Physicochemical Characteristics

Based on structural analysis and comparison with similar compounds, 1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid likely exhibits the following physicochemical properties:

-

Appearance: Likely a white to off-white crystalline solid

-

Solubility: Probable good solubility in polar organic solvents like DMSO, methanol, and ethyl acetate; limited solubility in water

-

Stability: Expected to be stable under standard laboratory conditions

-

Functional groups: Contains carboxylic acid, amide (lactam), and thiophene moieties

The carboxylic acid group would confer acidic properties to the compound, while the amide linkage would contribute to hydrogen bonding capabilities, influencing its solubility and potential biological interactions.

Synthetic Approaches and Methodologies

Purification and Characterization Techniques

Based on the methods used for similar compounds, purification of 1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid would likely involve:

-

Column chromatography using silica gel with appropriate solvent systems

-

Recrystallization from suitable solvent combinations (e.g., ethyl acetate/heptane)

-

HPLC purification to achieve high purity (>99%)

Characterization would typically employ multiple analytical techniques including NMR spectroscopy (¹H and ¹³C), mass spectrometry, elemental analysis, and high-resolution mass spectrometry to confirm structural identity and purity.

Structure-Based Design and Molecular Interactions

Predicted Binding Modes

Based on crystal structure data of similar thiophene derivatives with target proteins, 1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid may interact with biological targets through:

-

Hydrogen bonding interactions: The carbonyl groups and carboxylic acid functionality could form hydrogen bonds with amino acid residues in protein binding pockets, similar to how thiophene moieties interact with residues like His132 in DprE1

-

Hydrophobic interactions: The thiophene ring would likely engage in hydrophobic and van der Waals interactions within binding sites, potentially contributing to binding affinity and selectivity

-

π-stacking interactions: The aromatic thiophene ring may participate in π-stacking interactions with aromatic amino acid residues or cofactors like FAD in enzyme active sites

Structural Optimization Opportunities

The structure of 1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid presents several opportunities for medicinal chemistry optimization:

-

Modification of the carboxylic acid group: Conversion to esters, amides, or other derivatives might improve membrane permeability or target selectivity

-

Substitution on the thiophene ring: Introduction of functional groups at available positions could enhance potency or improve pharmacokinetic properties

-

Modification of the pyrrolidine ring: Introduction of substituents at various positions could influence conformational preferences and binding characteristics

Research on related compounds has shown that systematic optimization of substituents flanking a thiophene core can lead to compounds with improved antimicrobial activity and reduced cytotoxicity .

Analytical Methods and Characterization

Chromatographic Analysis

For the analysis and quality control of 1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid, the following chromatographic methods would be appropriate:

-

High-Performance Liquid Chromatography (HPLC): Using appropriate stationary phases and mobile phase compositions to achieve high-resolution separation and purity determination

-

Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment

-

Gas Chromatography (GC): Potentially useful if derivatization is performed to enhance volatility

The high-efficiency liquid phase color spectral purity assessment, as mentioned for related compounds, could achieve purity measurements above 99% .

Spectroscopic Characterization

Comprehensive spectroscopic characterization would typically include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR for proton assignments and structural confirmation

-

¹³C NMR for carbon framework verification

-

2D NMR techniques (COSY, HSQC, HMBC) for complete structural elucidation

-

-

Mass Spectrometry:

-

Electrospray Ionization Mass Spectrometry (ESI-MS) for molecular weight confirmation

-

High-Resolution Mass Spectrometry (HRMS) for molecular formula verification

-

MS/MS for fragmentation pattern analysis

-

-

Infrared Spectroscopy:

-

Identification of functional groups (carboxylic acid, amide, thiophene)

-

Confirmation of structural features

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume